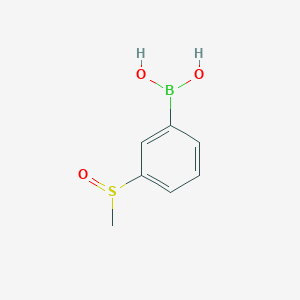

3-Methylsulfinylphenylboronic acid

Description

Overview of Boronic Acid Chemistry

Boronic acids are organoboron compounds characterized by a boron atom bonded to two hydroxyl groups (−OH) and one organic substituent (R−B(OH)₂). Their Lewis acidity enables reversible covalent interactions with diols, amino acids, and other nucleophiles, making them indispensable in molecular recognition, catalysis, and materials science. The tetrahedral boronate complexes formed under basic conditions (pKₐ ~7) enhance their utility in dynamic covalent chemistry. Key applications include:

- Suzuki-Miyaura cross-coupling reactions : Boronic acids facilitate carbon-carbon bond formation, enabling synthesis of biaryl structures critical in pharmaceuticals and agrochemicals.

- Sensor development : Their selective binding to sugars and glycoproteins underpins glucose monitoring systems and diagnostic tools.

- Drug design : Boronic acid derivatives, such as bortezomib, inhibit proteasomes by forming stable complexes with catalytic threonine residues.

The electronic and steric properties of the organic substituent (R) dictate reactivity, solubility, and stability, driving research into tailored derivatives like 3-methylsulfinylphenylboronic acid.

Historical Context and Discovery of this compound

The synthesis of this compound emerged from efforts to optimize boronic acid catalysts and intermediates for asymmetric synthesis. Early work on sulfinyl-containing boronic acids dates to the 2000s, when researchers explored electron-deficient arylboronic acids for Friedel-Crafts alkylations. The compound’s discovery is tied to advances in palladium-catalyzed borylation and lithiation-borylation strategies. For instance, Patent WO2013/101665A1 detailed methods for functionalizing chloro-fluoro-phenylboronic esters, highlighting the role of sulfinyl groups in stabilizing reactive intermediates. By 2015, studies on tetrafluorophenylboronic acid catalysts demonstrated enhanced activity in dehydrative alkylation, paving the way for sulfinyl analogs.

Rationale for Academic Interest in this compound

Academic interest in this compound stems from three unique features:

- Electronic modulation : The methylsulfinyl group (−S(O)CH₃) introduces strong electron-withdrawing effects, polarizing the boron center and accelerating transmetallation in cross-coupling reactions.

- Steric tunability : The planar sulfinyl moiety minimizes steric hindrance, enabling access to congested reaction sites in catalytic cycles.

- Chiral induction : Sulfinyl groups serve as chiral auxiliaries, making the compound valuable in asymmetric synthesis of pharmaceuticals.

These properties have spurred applications in synthesizing kinase inhibitors, herbicide intermediates, and fluorescent probes.

Scope and Objectives of the Research

This article evaluates this compound through the following lenses:

- Structural and electronic analysis : Correlating substituent effects with reactivity in cross-coupling and catalytic processes.

- Synthetic methodologies : Reviewing lithiation-borylation, Suzuki-Miyaura coupling, and oxidative sulfinylation routes.

- Applications : Highlighting its role in synthesizing biaryl sulfones, heterocycles, and bioactive molecules.

Excluded are pharmacological studies, focusing instead on chemical synthesis and mechanistic insights.

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular formula | C₇H₇BO₃S | |

| Molecular weight | 200.02 g/mol | |

| Melting point | 289–293°C (decomposes) | |

| Solubility | Soluble in DMSO, THF; insoluble in H₂O | |

| pKₐ | ~8.5 (estimated) |

Propriétés

IUPAC Name |

(3-methylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3S/c1-12(11)7-4-2-3-6(5-7)8(9)10/h2-5,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYLPYIANRLXCDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659959 | |

| Record name | [3-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056475-66-1 | |

| Record name | [3-(Methanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methylsulfinylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Boronic Acid Intermediate

The synthesis typically begins with the functionalization of the aromatic ring bearing the methylsulfinyl substituent. The key step involves the introduction of the boronic acid group onto the phenyl ring, which can be achieved via a directed borylation or via a Grignard reaction followed by boron trapping.

Method A: Grignard Reaction Followed by Hydrolysis

- Starting Material: 3-Methylsulfinylphenylmagnesium bromide (prepared by reacting 3-methylsulfinylphenyl chloride with magnesium turnings in anhydrous ether).

- Reaction: The Grignard reagent reacts with trimethyl borate ($$B(OCH3)3$$), forming a boronate ester intermediate.

- Hydrolysis: The boronate ester is hydrolyzed with aqueous acid (e.g., hydrochloric acid) to yield the free boronic acid.

3-Methylsulfinylphenylmagnesium bromide + B(OCH_3)_3 → Boronate ester intermediate

Boronate ester + H_2O/HCl → 3-Methylsulfinylphenylboronic acid

Esterification to Pinacol Ester

- The boronic acid is then reacted with pinacol (2,3-dimethyl-2,3-butanediol) in the presence of a dehydrating agent such as toluene or benzene.

- Reaction Conditions: Reflux under anhydrous conditions, often with a Dean-Stark apparatus to continuously remove water, driving the esterification to completion.

- Outcome: Formation of this compound pinacol ester, which is more stable and easier to handle for subsequent coupling reactions.

This compound + Pinacol → Pinacol ester of this compound

Alternative Approaches

Direct Borylation via C–H Activation

Recent advances in C–H activation allow for direct borylation of aromatic compounds bearing sulfinyl groups. This method involves transition-metal catalysis (e.g., iridium or rhodium complexes) to selectively install boron at the desired position on the aromatic ring, reducing the need for pre-functionalized intermediates.

Suzuki-Miyaura Cross-Coupling as a Precursor

In some cases, the boronic acid precursor can be synthesized via cross-coupling of a halogenated aromatic sulfinyl compound with a boronic acid or ester under palladium catalysis, as detailed in recent literature. This approach is particularly useful for complex molecule assembly but is less direct for simple boronic acid synthesis.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Grignard + Hydrolysis | 3-Methylsulfinylphenyl chloride | Mg, B(OCH3)3, HCl | Anhydrous ether, reflux, aqueous workup | 70-85% | Straightforward, high yield | Requires handling of moisture-sensitive reagents |

| Direct C–H Borylation | Aromatic sulfinyl compound | Ir or Rh catalyst, B2pin2 | Mild, catalytic conditions | Variable | Selective, fewer steps | Requires specialized catalysts |

| Cross-Coupling (Precursor route) | Halogenated sulfinyl aromatic | Pd catalyst, boronic acid | Reflux, inert atmosphere | 50-80% | Versatile for derivatives | Multi-step, requires halogenation step |

Research Findings and Notes

- The synthesis of phenylboronic acids with sulfinyl groups has been optimized to maximize yield and purity, with recent studies emphasizing the importance of controlling reaction conditions such as temperature, solvent, and catalyst loading.

- The stability of the boronic acid and ester forms is critical for downstream applications, especially in cross-coupling reactions.

- The use of protecting groups or specific catalysts can improve regioselectivity and reduce side reactions, particularly when functional groups like sulfinyl are sensitive to reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methylsulfinylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.

Reduction: The boronic acid moiety can be reduced to form corresponding boranes.

Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.

Major Products

Oxidation: The major product is 3-Methylsulfonylphenylboronic acid.

Reduction: The major product is the corresponding borane derivative.

Substitution: The major products are biaryl compounds formed through cross-coupling reactions.

Applications De Recherche Scientifique

Organic Synthesis Applications

3-Methylsulfinylphenylboronic acid serves as an important intermediate in organic synthesis. Its derivatives are utilized in the synthesis of various natural products and organic materials. The compound's ability to participate in cross-coupling reactions allows it to be integrated into complex molecular architectures, facilitating the development of new pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Suzuki Coupling | Coupling with aryl halides to form biaryl compounds | 86% |

| Arylation | Introduction of aryl groups into diverse substrates | Variable |

| Synthesis of Natural Products | Used as a building block for various bioactive compounds | High |

Medicinal Chemistry Applications

The sulfonamide moiety present in this compound contributes to its potential as a therapeutic agent. Compounds containing this functional group have been extensively studied for their anticancer properties. For instance, sulfonamide derivatives have shown promise in targeting specific cancer pathways and exhibit selective toxicity towards cancer cells while sparing normal cells .

Case Study: Anticancer Activity

A study evaluated several derivatives of sulfonamide compounds, including those related to this compound, demonstrating significant activity against various cancer cell lines. One derivative exhibited an IC50 value of against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent anticancer activity .

Research has shown that this compound and its derivatives possess notable biological activities, including antimicrobial and antioxidant properties. The compound has been tested against various pathogens, revealing its potential as an effective antimicrobial agent.

Table 2: Antimicrobial Activity Data

| Compound | Minimum Inhibitory Concentration (MIC) μg/mL | Pathogen |

|---|---|---|

| Derivative A | 0.22 | Staphylococcus aureus |

| Derivative B | 0.25 | Staphylococcus epidermidis |

Mécanisme D'action

The mechanism of action of 3-Methylsulfinylphenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparaison Avec Des Composés Similaires

Key Observations :

- Electron-withdrawing groups (EWG) like sulfinyl/sulfonyl stabilize the boronic acid but slow coupling rates.

- Steric hindrance in meta and ortho isomers reduces efficiency, whereas para isomers optimize reactivity.

2.3 Solubility and Physicochemical Properties

- This compound :

The polar sulfinyl group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO), facilitating homogeneous reaction conditions . - 3-Ethylphenylboronic Acid: The non-polar ethyl group limits solubility to less polar solvents (e.g., THF), restricting its use in aqueous-phase reactions .

- 3-(Methoxycarbonyl)phenylboronic Acid : The ester group introduces moderate polarity, offering intermediate solubility between sulfinyl and alkyl-substituted analogues .

Activité Biologique

3-Methylsulfinylphenylboronic acid, also known as 3-(methylsulfonyl)phenylboronic acid, is an organoboron compound with significant implications in both organic synthesis and biological research. This article explores its biological activity, particularly its role as an enzyme inhibitor and its potential therapeutic applications.

- Molecular Formula : C₇H₉BO₄S

- CAS Number : 373384-18-0

- Structure : The compound features a boronic acid group attached to a phenyl ring that is substituted with a methylsulfonyl group, which enhances its solubility and stability compared to other boronic acids .

The biological activity of this compound primarily involves its interaction with various enzymes, particularly serine β-lactamases (SBLs). These enzymes are responsible for antibiotic resistance in many pathogenic bacteria. The compound acts by forming reversible covalent bonds with the active site of these enzymes, thereby inhibiting their function and restoring the efficacy of β-lactam antibiotics such as meropenem.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit class A carbapenemases (e.g., KPC-2) and class C cephalosporinases (e.g., AmpC) through molecular docking studies and enzyme kinetics .

- Synergistic Effects : In combination with β-lactam antibiotics, it demonstrates synergistic effects that enhance the overall antibacterial activity against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa.

Table 1: Inhibitory Activity Against β-Lactamases

| Compound | Target Enzyme | FICI Value | Synergistic Effect |

|---|---|---|---|

| This compound | KPC-2 | <0.5 | Yes |

| This compound | AmpC | ~0.5 | Yes |

FICI (Fractional Inhibitory Concentration Index) values below 0.5 indicate strong synergistic activity when combined with β-lactams .

Case Studies

- Inhibition of KPC-2 : A study demonstrated that derivatives of phenylboronic acids, including this compound, effectively inhibited the KPC-2 enzyme and restored susceptibility to meropenem in clinical strains overexpressing this enzyme. The study utilized a combination of molecular modeling and biological assays to confirm the efficacy of these compounds .

- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of various phenylboronic acid derivatives, finding that they exhibited low micromolar inhibitory concentrations against both class A and class C β-lactamases. This highlights the potential for these compounds in developing new treatments for antibiotic-resistant infections .

Applications in Medicine

The unique properties of this compound make it a candidate for further research in several medical applications:

- Antibiotic Resistance : Its ability to inhibit β-lactamases positions it as a promising agent to combat antibiotic resistance.

- Therapeutic Development : Ongoing research is exploring its use in combination therapies to enhance the effectiveness of existing antibiotics against resistant bacterial strains.

Q & A

Basic: What are the recommended synthetic routes for preparing 3-methylsulfinylphenylboronic acid, and how can reaction conditions be optimized?

Answer:

this compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:

- Substrate Preparation : Start with halogenated aryl precursors (e.g., bromo- or iodophenyl derivatives) and introduce methylsulfinyl groups via oxidation of thioether intermediates using oxidizing agents like mCPBA.

- Coupling Reaction : Use Pd(PPh₃)₂Cl₂ as a catalyst with aqueous K₂CO₃ in DMF at 100°C for 3–24 hours. Excess boronic acid (2.2 eq.) ensures high yields .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature, solvent (e.g., THF for milder conditions), or catalyst loading (e.g., Pd(OAc)₂ with SPhos ligands) to mitigate side reactions like protodeboronation.

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Spectroscopic Methods :

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity.

- Elemental Analysis : Verify C, H, S, and B content to rule out anhydride formation, a common impurity in boronic acids .

Advanced: What computational methods are suitable for predicting the electronic and conformational properties of this compound?

Answer:

- DFT Calculations : Employ B3LYP/6-311++G(d,p) basis sets to model:

- Conformational Stability : Compare sulfinyl group orientation (e.g., axial vs. equatorial) and their energy barriers .

- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in cross-coupling reactions.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for mechanistic studies .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent interactions, critical for aqueous Suzuki reactions .

Advanced: How do steric and electronic effects of the methylsulfinyl group influence Suzuki-Miyaura coupling efficiency?

Answer:

- Steric Hindrance : The sulfinyl group’s bulk may slow transmetallation steps. Mitigate by using smaller ligands (e.g., PCy₃ instead of PPh₃) .

- Electronic Effects : The electron-withdrawing sulfinyl group enhances electrophilicity of the aryl ring, accelerating oxidative addition with Pd(0). Validate via Hammett σ⁺ values .

- Case Study : In antiplasmodial imidazopyridazine synthesis, coupling yields dropped to 48% when steric hindrance limited substrate accessibility .

Advanced: How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?

Answer:

- Reproducibility Checks :

- Data Cross-Validation :

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (Category 2/2A hazards) .

- Ventilation : Use fume hoods to prevent inhalation of boronic acid dust.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to minimize moisture-induced degradation .

Advanced: What strategies improve the stability of this compound in aqueous reaction media?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.